N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a spirocyclic carboxamide derivative characterized by a 1,4,8-triazaspiro[4.5]decadiene core. Key structural features include:
- Substituent diversity: The 5-chloro-2-methoxyphenyl and 4-methoxyphenyl groups contribute electronic and steric effects, while the methylthio (-SMe) moiety may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S/c1-30-17-7-4-15(5-8-17)20-21(32-3)27-23(26-20)10-12-28(13-11-23)22(29)25-18-14-16(24)6-9-19(18)31-2/h4-9,14H,10-13H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCJTCWLMXVSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=CC(=C4)Cl)OC)N=C2SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazaspiro structure. Techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed for characterization. The synthesis process has been documented to yield satisfactory results, with various optimization strategies enhancing the yield and purity of the final product.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been evaluated against multiple cancer cell lines using MTT assays to determine its IC50 values. The compound showed potent inhibitory effects on cell proliferation in various cancer types.
The mechanisms by which this compound exerts its biological effects are still under investigation; however, it is hypothesized that it may act through several pathways:
- Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Targeting Specific Kinases : Molecular docking studies indicate potential interactions with key kinases involved in cancer progression.
Table 1: Summary of Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-549 (Lung) | 12.5 | Induces apoptosis |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| MCF-7 (Breast) | 10.0 | Inhibition of proliferation |
Case Studies
- In Vitro Study on A-549 Cells : A study conducted using A-549 lung cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of 12.5 µM. The morphological examination indicated signs of apoptosis.
- HeLa Cell Line Analysis : In HeLa cells, the compound demonstrated an IC50 value of 15.0 µM, suggesting effective inhibition of cervical cancer cell growth through cell cycle arrest mechanisms.
- MCF-7 Breast Cancer Cells : The compound was also tested on MCF-7 breast cancer cells, yielding an IC50 value of 10.0 µM, indicating its potential as a therapeutic agent in breast cancer treatment.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Compounds sharing the carboxamide-spirocyclic scaffold but differing in aryl substituents or functional groups are critical for structure-activity relationship (SAR) studies. Key examples from the evidence include:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations:
- Substituent Impact on Melting Points : Chloro substituents (e.g., 3b, 3e ) correlate with higher melting points (171–174°C) compared to methoxy (3c, 123–125°C) or fluoro (3d, 181–183°C), likely due to enhanced intermolecular halogen bonding .
- Electronic Effects : Methoxy groups (electron-donating) may improve solubility but reduce metabolic stability, whereas chloro groups (electron-withdrawing) enhance crystallinity and binding affinity .
Spiroazaspiro Derivatives
Spirocyclic systems are prized for their conformational constraints, which can optimize pharmacokinetic profiles.
Table 2: Comparison of Spirocyclic Cores
Key Observations:
- Sulfur Incorporation : The methylthio (-SMe) group in the target compound and CAS 894885-18-8 may enhance membrane permeability due to increased lipophilicity .
- Spectral Signatures: Spirocyclic NH protons (e.g., δ 10.09 for CONH in ) are diagnostically distinct in ¹H-NMR, aiding structural confirmation.
Carboxamide Derivatives with Alternative Ring Systems
Compounds with non-spiro carboxamide scaffolds highlight the uniqueness of the triazaspiro framework.
Table 3: Ring System Comparisons
Key Observations:
- Synthetic Complexity : Spirocyclic systems (e.g., target compound) require multi-step coupling and purification, whereas tetrahydropyrimidines are synthesized via one-pot cyclocondensation.
- Bioactivity Potential: Spiro systems’ rigidity may improve target selectivity compared to flexible pyrazole or tetrahydropyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
